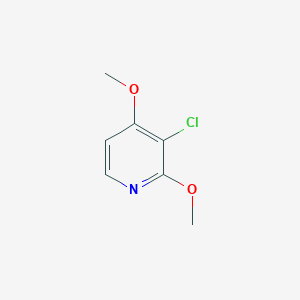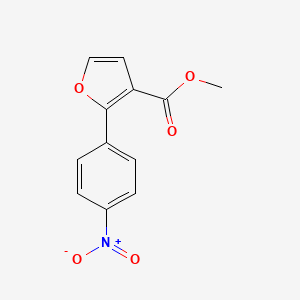
Di-tert-butyl fumarate
Overview
Description
Di-tert-butyl fumarate is an organic compound belonging to the class of dialkyl fumarates. It is characterized by the presence of two tert-butyl ester groups attached to a fumarate backbone. This compound is known for its applications in polymer chemistry and its role as a monomer in radical polymerization reactions .
Preparation Methods
Di-tert-butyl fumarate can be synthesized through various methods. One common synthetic route involves the esterification of fumaric acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Di-tert-butyl fumarate undergoes several types of chemical reactions, including:
Radical Polymerization: It can homopolymerize easily with radical initiators such as 1,1′-azobisisobutyronitrile and benzoyl peroxide at temperatures ranging from 50 to 80°C.
Thermal Decomposition: The compound can decompose thermally, especially under high temperatures, leading to the elimination of isobutene and the formation of poly(fumaric acid).
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo such reactions under appropriate conditions, given the presence of ester groups.
Scientific Research Applications
Di-tert-butyl fumarate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high molecular weight polymers.
Material Science: The polymers derived from this compound are studied for their dilute solution properties, including intrinsic viscosity and translational diffusion coefficients.
Chemical Kinetics: The compound is used in studies involving the determination of absolute rate constants for radical polymerization reactions.
Mechanism of Action
The primary mechanism of action for di-tert-butyl fumarate involves radical polymerization. The compound undergoes homopolymerization in the presence of radical initiators, leading to the formation of poly(tert-butoxycarbonylmethylene). This process involves the generation of free radicals that propagate the polymer chain through successive addition reactions .
Comparison with Similar Compounds
Di-tert-butyl fumarate can be compared with other dialkyl fumarates such as:
Dimethyl fumarate: Known for its use in medicine, particularly in the treatment of multiple sclerosis.
Diisopropyl fumarate: Similar in structure but with isopropyl ester groups, leading to different polymerization properties.
Methyl tert-butyl fumarate: Another dialkyl fumarate with a combination of methyl and tert-butyl ester groups, affecting its reactivity and polymerization behavior.
This compound is unique due to the bulkiness of its tert-butyl ester groups, which influence its polymerization rate and the properties of the resulting polymers .
Properties
IUPAC Name |
ditert-butyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGHYYKWDQHFV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41700-07-6 | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41700-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B3393686.png)







